molecular formula C20H23N5O3 B2719623 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 1005292-46-5

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2719623
M. Wt: 381.436
InChI Key: ILGHWSPNWZFMQD-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide” appears to be a complex organic molecule. It contains a tetrazole group (a five-membered ring containing four nitrogen atoms), two phenyl groups (six-membered carbon rings), and amide group (a carbonyl group (C=O) attached to a nitrogen). The presence of ethoxy and methoxy groups indicates ether linkages with ethyl and methyl groups respectively.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl precursors. The tetrazole ring could potentially be formed via a [2+3] cycloaddition reaction. The amide group might be introduced through a reaction with a carboxylic acid or an acyl chloride in the presence of a base. Please note that this is a very general overview and the actual synthesis could be quite different depending on various factors.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrazole ring is planar and aromatic, contributing to the stability of the molecule. The ether and amide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The phenyl rings might undergo electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions. The tetrazole ring is generally stable but could potentially be opened under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability.


Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper disposal methods.


Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its structure and efficacy.


Please note that this is a very general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-3-28-18-11-7-16(8-12-18)25-19(22-23-24-25)14-21-20(26)13-6-15-4-9-17(27-2)10-5-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGHWSPNWZFMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)propanamide

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